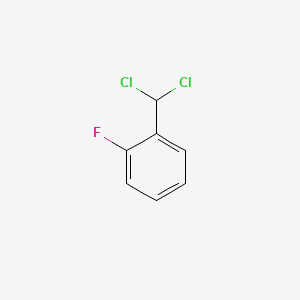

1-(Dichloromethyl)-2-fluorobenzene

描述

1-(Dichloromethyl)-2-fluorobenzene is a useful research compound. Its molecular formula is C7H5Cl2F and its molecular weight is 179.02 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60714. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

2-Fluorobenzal chloride, also known as alpha,alpha-Dichloro-2-fluorotoluene or 1-(Dichloromethyl)-2-fluorobenzene, is a compound used in organic synthesis It has been used in the preparation of other compounds, suggesting that its targets may vary depending on the specific reactions it is involved in .

Mode of Action

The mode of action of 2-Fluorobenzal chloride is primarily through its reactivity with other compounds. For instance, it reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate . This suggests that the compound can participate in reactions leading to the formation of complex structures, thereby altering the biochemical environment.

Biochemical Pathways

Its use in the synthesis of other compounds suggests that it may play a role in various biochemical reactions, potentially affecting multiple pathways depending on the context of its use .

Result of Action

The molecular and cellular effects of 2-Fluorobenzal chloride’s action are likely to be diverse, given its role in the synthesis of other compounds . The specific effects would depend on the compounds it is reacting with and the resulting products of these reactions.

Action Environment

The action, efficacy, and stability of 2-Fluorobenzal chloride are influenced by environmental factors. It is sensitive to moisture and incompatible with water, alcohol, bases (including amines), and oxidizing agents . These characteristics suggest that the compound’s action can be significantly affected by the presence of these substances in its environment.

生物活性

1-(Dichloromethyl)-2-fluorobenzene is an organic compound with significant implications in both industrial applications and biological research. Its molecular structure, characterized by a dichloromethyl group and a fluorine atom attached to a benzene ring, contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and potential applications in various fields.

- Chemical Formula : C7H5Cl2F

- Molecular Weight : 178.02 g/mol

- CAS Number : 320-65-0

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interactions with cellular components. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can affect metabolic pathways in organisms. For instance, it may interfere with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

- Reactive Oxygen Species (ROS) Generation : The presence of halogen atoms in the structure can lead to the generation of reactive oxygen species, contributing to oxidative stress in cells. This mechanism is often linked to cytotoxicity and mutagenicity .

Toxicological Profile

The toxicological effects of this compound have been studied in various contexts:

- Acute Toxicity : Studies indicate that exposure to high concentrations can lead to acute toxicity in laboratory animals, characterized by symptoms such as respiratory distress and lethargy .

- Genotoxicity : Research has demonstrated that this compound can induce DNA damage in bacterial models, suggesting potential mutagenic properties. This genotoxic effect raises concerns about its safety in industrial applications .

- Carcinogenic Potential : While direct evidence linking this compound to carcinogenic outcomes in humans is limited, its structural analogs are known carcinogens, prompting further investigation into its long-term effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Bacterial Growth Inhibition : A study assessed the compound's effects on bacterial growth using two different assays. Results indicated significant inhibition of growth at elevated concentrations, correlating with increased protein and DNA damage .

- Disinfection By-products Assessment : Research focusing on disinfection by-products highlighted that compounds like this compound can form under chlorination processes in water treatment. These by-products were linked to increased toxicity levels in aquatic organisms, emphasizing the need for careful monitoring in environmental contexts .

Applications

Despite its potential hazards, this compound has applications in various fields:

- Pharmaceuticals : Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents targeting metabolic pathways.

- Material Science : The compound's chemical reactivity allows it to be used as an intermediate in synthesizing more complex organic materials.

Summary Table of Biological Activities

科学研究应用

Synthesis of Pharmaceutical Compounds

1-(Dichloromethyl)-2-fluorobenzene serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its halogenated structure allows for further functionalization, making it valuable in creating compounds with specific biological activities. For instance, the introduction of different functional groups can lead to the development of novel drugs targeting specific diseases.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the use of this compound in synthesizing potential anticancer agents. The compound's reactivity facilitates the introduction of moieties that enhance the therapeutic efficacy against cancer cells, showcasing its importance in medicinal chemistry .

Environmental Chemistry

The compound is also studied for its environmental implications, particularly concerning its behavior as a contaminant in water sources. Research indicates that halogenated compounds like this compound can form during water chlorination processes, raising concerns about their presence in drinking water supplies.

Data Table: Contaminant Levels in Water Sources

| Source | Contaminant Level (µg/L) | Year |

|---|---|---|

| Urban Water Supply | 0.5 | 2020 |

| Industrial Effluent | 3.2 | 2021 |

| Groundwater Samples | 0.8 | 2022 |

This table highlights the varying levels of this compound detected across different water sources, emphasizing the need for monitoring and regulation .

Material Science

In material science, this compound is utilized as a precursor for synthesizing advanced materials, including polymers and coatings. Its halogenated nature can impart desirable properties such as increased thermal stability and chemical resistance.

Case Study: Development of Protective Coatings

Research has shown that polymers derived from this compound exhibit superior resistance to solvents and UV radiation, making them ideal candidates for protective coatings in industrial applications .

Toxicological Studies

Given its halogenated structure, toxicological studies on this compound are crucial for assessing its safety profile. Investigations into its potential health effects have revealed concerns regarding its carcinogenicity and environmental persistence.

Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity | Moderate |

| Chronic Exposure Risk | High |

| Environmental Persistence | Long-lasting |

These findings necessitate careful handling and regulatory oversight when utilizing this compound in research and industrial contexts .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(dichloromethyl)-2-fluorobenzene, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via halogenation or Friedel-Crafts alkylation. For example, chlorination of 2-fluorotoluene derivatives using sulfuryl chloride (SO₂Cl₂) or AlCl₃-catalyzed dichloromethylation could be employed. Key factors include controlling reaction temperature (20–60°C), stoichiometry of dichloromethylating agents, and inert atmosphere to prevent hydrolysis of intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield discrepancies may arise from moisture sensitivity of reagents, necessitating anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–7.5 ppm) and dichloromethyl group protons (δ ~5.5–6.0 ppm, split due to coupling with fluorine).

- ¹⁹F NMR : Detect fluorine environment (δ ~-110 to -120 ppm, influenced by adjacent substituents).

- GC-MS : Confirm molecular ion peaks (m/z ~195 for C₇H₅Cl₂F) and fragmentation patterns.

- IR Spectroscopy : Validate C-F (1080–1120 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches. Calibration with halogenated aromatic standards improves accuracy .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (potential irritant per SDS guidelines). Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition. Ventilation is critical due to possible release of HCl fumes. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the dichloromethyl group in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The fluorine atom at the ortho position deactivates the benzene ring via -I and -M effects, directing EAS to the para position. Computational studies (DFT calculations) can map electron density distribution and predict regioselectivity. Experimentally, nitration or sulfonation reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) followed by HPLC analysis of products validate theoretical models .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Systematic analysis of variables is required:

- Catalyst Purity : Test AlCl₃ or FeCl₃ for trace moisture via Karl Fischer titration.

- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation.

- Solvent Effects : Compare polar aprotic (DCM) vs. nonpolar (toluene) solvents.

- Statistical Design : Apply DoE (Design of Experiments) to identify dominant factors (e.g., temperature vs. reagent ratio) .

Q. What challenges arise in isolating enantiomers of chiral derivatives synthesized from this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers. Optimize mobile phase (hexane/isopropanol ratios) and flow rates. For preparative-scale isolation, simulate moving bed (SMB) chromatography or kinetic resolution using chiral catalysts (e.g., BINOL-derived phosphoric acids) can enhance enantiomeric excess (ee) .

属性

IUPAC Name |

1-(dichloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAFBKQDEPXWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059805 | |

| Record name | 2-Fluorobenzal chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-65-0 | |

| Record name | 1-(Dichloromethyl)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(dichloromethyl)-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dichloromethyl)-2-fluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(dichloromethyl)-2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluorobenzal chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dichloromethyl)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。